2,4-Dinitro-1-(2-nitrophenoxy)benzene
Description
Structure
3D Structure
Properties
CAS No. |
2363-39-5 |
|---|---|
Molecular Formula |
C12H7N3O7 |
Molecular Weight |
305.20 g/mol |
IUPAC Name |
2,4-dinitro-1-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H7N3O7/c16-13(17)8-5-6-12(10(7-8)15(20)21)22-11-4-2-1-3-9(11)14(18)19/h1-7H |
InChI Key |
ZFPQCDUWZQROIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Reactivity of 2,4 Dinitro 1 2 Nitrophenoxy Benzene
Synthetic Approaches to 2,4-Dinitro-1-(2-nitrophenoxy)benzene and Analogues
The synthesis of this compound, a polynitrated diaryl ether, can be achieved through several established organic chemistry pathways. The primary methods involve building the diaryl ether linkage via nucleophilic aromatic substitution or functionalizing a pre-existing diaryl ether core through nitration.
Nucleophilic aromatic substitution (SNAr) is a principal and highly effective method for forming the aryl ether bond in compounds like this compound. This reaction mechanism is contingent on the presence of strong electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic attack. uomustansiriyah.edu.iqscientificupdate.com The nitro groups (-NO2) at the ortho and para positions of an aryl halide serve as powerful activators, stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. scientificupdate.com
The most direct SNAr synthesis for the target molecule involves the reaction between 1-chloro-2,4-dinitrobenzene (B32670) and the salt of 2-nitrophenol (B165410) (2-nitrophenoxide). The phenoxide is typically generated in situ by reacting 2-nitrophenol with a base.
Reaction Scheme:
1-chloro-2,4-dinitrobenzene + 2-nitrophenol --(Base)--> this compound
The reactivity order for the leaving group in SNAr reactions is generally F > Cl > Br > I, which is opposite to that of SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack and formation of the stabilized intermediate, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Therefore, an analogous reaction using 1-fluoro-2,4-dinitrobenzene (B121222) would be expected to proceed even more readily.
An alternative synthetic route is the nitration of a less substituted diaryl ether precursor. For instance, one could start with 2-phenoxynitrobenzene and introduce two additional nitro groups onto the phenoxy ring. Aromatic nitration is a classic example of electrophilic aromatic substitution (EAS), typically carried out using a mixture of concentrated nitric acid and sulfuric acid. numberanalytics.comchemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. libretexts.orgyoutube.com
Further nitration of a dinitrated precursor, such as 2,4-dinitrophenoxybenzene, could also be envisioned to add the third nitro group to the other ring. However, the existing nitro groups are strongly deactivating, making subsequent electrophilic substitution reactions significantly more difficult. libretexts.org For example, a nitro substituent can decrease the reactivity of a benzene (B151609) ring toward electrophilic substitution by a factor of approximately one million. libretexts.org
The SNAr synthesis of diaryl ethers is typically performed in the presence of a base to deprotonate the phenol (B47542), generating the nucleophilic phenoxide. Common bases include alkali metal carbonates (e.g., potassium carbonate) and hydroxides. researchgate.netnih.gov The choice of solvent is also critical; polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are often used as they can effectively solvate the cation of the phenoxide salt while not interfering with the nucleophile. scientificupdate.comresearchgate.net
Reaction temperatures for SNAr can vary widely. While highly activated substrates like 1-chloro-2,4-dinitrobenzene can react under relatively mild conditions, heating is often employed to increase the reaction rate. researchgate.netyoutube.com For example, the synthesis of the similar compound 2,4-dinitro-1-phenoxybenzene (B11972860) has been successfully carried out by stirring 1-chloro-2,4-dinitrobenzene, phenol, and potassium carbonate in acetone at 373 K (100 °C) for 2 hours. researchgate.net
For nitration reactions, the conditions must be carefully controlled. The standard nitrating mixture is concentrated nitric acid and sulfuric acid. chemguide.co.ukbyjus.com The reaction temperature is a key parameter; higher temperatures increase the rate of reaction but also promote multiple nitrations and the formation of undesired byproducts. chemguide.co.uk For the nitration of p-nitrotoluene to 2,4-dinitrotoluene (B133949), a similar process, temperatures are controlled in the range of 75-85 °C. google.com
Table 1: Comparison of Synthetic Methodologies This table is interactive and can be sorted by clicking on the column headers.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Electrophilic Aromatic Substitution (Nitration) |
|---|---|---|
| Starting Materials | 1-chloro-2,4-dinitrobenzene, 2-nitrophenol | 2-phenoxynitrobenzene, Nitrating mixture (HNO₃/H₂SO₄) |
| Key Intermediate | Meisenheimer complex (stabilized carbanion) | Arenium ion (stabilized carbocation) |
| Primary Advantage | High regioselectivity, direct bond formation | Utilizes common and inexpensive reagents |
| Primary Challenge | Requires an activated aryl halide | Potential for isomeric mixtures, harsh reaction conditions |
| Typical Conditions | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), moderate heat | Concentrated H₂SO₄/HNO₃, controlled temperature |
Reactivity Studies and Transformational Pathways
The reactivity of this compound is dominated by the three nitro groups, which profoundly influence the electron density and susceptibility of the aromatic rings to further chemical transformations.
The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis. masterorganicchemistry.com A variety of reagents can accomplish this conversion, including catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni catalysts), or metals in acidic media (e.g., Fe, Sn, or Zn with HCl). masterorganicchemistry.comwikipedia.orgyoutube.com Hydrazine hydrate (B1144303) in the presence of a catalyst like Raney nickel is also an effective reducing system. oup.com
A significant challenge and area of interest in polynitrated compounds like this compound is the potential for selective reduction. The relative positions of the nitro groups and the ether linkage can influence which group is reduced preferentially. Generally, with sulfide (B99878) reagents (Zinin reduction), a nitro group ortho to an ether oxygen is preferentially reduced. oup.comstackexchange.com In other cases, the least sterically hindered nitro group may be reduced first. stackexchange.com For this compound, this suggests that the nitro group at the 2-position on the dinitrated ring or the nitro group on the second ring (also in an ortho position relative to the ether) could be targeted for selective reduction under specific conditions.
Table 2: Common Reagents for Nitro Group Reduction This table is interactive and can be sorted by clicking on the column headers.
| Reagent System | Conditions | Selectivity |
|---|---|---|
| Catalytic Hydrogenation (H₂/Pd-C) | H₂ gas, Palladium on Carbon catalyst, solvent (e.g., ethanol) | Generally reduces all nitro groups; can be selective under controlled conditions |
| Metal/Acid (e.g., Fe/HCl) | Iron powder, Hydrochloric acid | Highly effective for converting NO₂ to NH₂, often used industrially |
| Tin(II) Chloride (SnCl₂) | Acidic conditions | Tends to reduce the less hindered nitro group |
| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Often selective for nitro groups ortho to activating groups like -OH or -OR oup.com |
| Hydrazine Hydrate/Raney Ni | Ethanol/dichloroethane solvent mixture | Good for partial reduction of dinitroarenes oup.com |
Substituent Effects on Electrophilic Aromatic Substitution
Further electrophilic aromatic substitution (EAS) on either of the aromatic rings of this compound is expected to be extremely difficult. The nitro group is one of the most powerful deactivating groups for EAS due to its strong electron-withdrawing nature through both inductive and resonance effects. libretexts.orgminia.edu.egquora.com These effects decrease the electron density of the aromatic ring, making it much less nucleophilic and thus less reactive toward electrophiles. libretexts.orglibretexts.org
On the dinitrated ring, the two nitro groups and the electron-withdrawing 2-nitrophenoxy group collectively render the ring highly electron-deficient and strongly deactivated. On the mono-nitrated ring, the existing nitro group and the deactivating effect of the dinitro-substituted ring system also significantly reduce reactivity.
If an EAS reaction were forced to occur, the directing effects of the substituents would predict the position of the incoming electrophile. The nitro groups are meta-directors, while the ether oxygen is an ortho-, para-director. quora.comyoutube.com However, the overwhelming deactivating effect of the three nitro groups makes further EAS reactions synthetically unviable under normal conditions. The high degree of deactivation favors nucleophilic aromatic substitution, where a suitable leaving group could be displaced by a nucleophile. uomustansiriyah.edu.iq
Nucleophilic Attack and Cleavage of the Ether Linkage
The ether linkage in compounds structurally similar to this compound is susceptible to nucleophilic attack. This reactivity is a consequence of the aromatic rings being highly electron-deficient due to the presence of multiple nitro groups, which are strong electron-withdrawing groups. This electron deficiency makes the carbon atom of the ether linkage an electrophilic site, prime for attack by nucleophiles.
The generally accepted mechanism for this type of reaction is the SNAr (Nucleophilic Aromatic Substitution), which proceeds via an addition-elimination pathway. researchgate.net The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net The subsequent departure of the leaving group, in this case, the 2-nitrophenoxide ion, results in the substituted product.
In studies on the related compound 2,4-Dinitro-1-phenoxybenzene, it has been observed that with the phenoxide ion as the leaving group, the decomposition of the Meisenheimer complex is the rate-limiting step in the reaction. researchgate.net The stability of this intermediate is influenced by the number and position of the electron-withdrawing groups on the aromatic ring. researchgate.net
A variety of nucleophiles can participate in the cleavage of such ether linkages. For instance, in a study involving 2,4-dimethoxynitrobenzene, a bulky nucleophile like t-butoxide was effective in an aromatic nucleophilic substitution reaction, demonstrating that alkoxy groups can act as leaving groups. nih.gov Other research on 2,4-dinitrobenzene derivatives has explored reactions with hydrazine, where the departure of the leaving group was found to be the rate-determining step in dimethyl sulfoxide (DMSO). researchgate.net
The reaction conditions, including the solvent and the nature of the nucleophile, play a crucial role in the outcome of the reaction. For example, computational studies on the reaction of 1-phenoxy-2,4-dinitrobenzene derivatives with aniline (B41778) have shown that the stability of the Meisenheimer complex and the rate-limiting step can vary depending on the solvent. researchgate.net
Table 1: Reactivity of Related Dinitrophenyl Ethers with Nucleophiles
| Dinitrophenyl Ether Derivative | Nucleophile | Key Finding | Reference |
| 2,4-Dinitro-1-phenoxybenzene | Aniline | Decomposition of the Meisenheimer complex is rate-limiting. | researchgate.net |
| 2,4-dimethoxynitrobenzene | t-butoxide | Successful SNAr reaction with an alkoxy leaving group. | nih.gov |
| 2,4-dinitrobenzene derivatives | Hydrazine | Departure of the leaving group is the rate-determining step in DMSO. | researchgate.net |
Photochemical Reactivity and Degradation Pathways
The photolysis of nitroaromatic compounds can be influenced by the wavelength of light and the presence of other chemical species. For instance, studies on 2,4-dinitrotoluene (DNT) have shown that its degradation follows first-order reaction kinetics. researchgate.net The degradation of DNT was found to be significantly enhanced in the presence of sensitizers like humic acids or in seawater compared to deionized water. researchgate.net
Photodegradation of nitroaromatic compounds can proceed through different pathways, including direct photolysis, photo-oxidation, and photocatalytic oxidation. In the case of DNT, photo-oxidative conditions, particularly using Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst), led to the rapid and complete destruction of the compound. researchgate.net
The degradation of nitroaromatic compounds often involves the reduction of the nitro group to an amino group or the hydroxylation of the aromatic ring. For example, the bacterial degradation of nitrobenzene (B124822) can proceed via the reduction of the nitro group, making the molecule more susceptible to subsequent enzymatic degradation. ethz.ch Another pathway involves the direct insertion of dioxygen into the aromatic ring. ethz.ch
The degradation pathway of 1,3-dinitrobenzene (B52904) in certain bacterial strains involves dioxygenation and nitro group reduction. researchgate.net These pathways ultimately lead to the cleavage of the aromatic ring and the formation of smaller, less complex molecules.
Given the structure of this compound, it is plausible that its photochemical degradation would involve processes such as the reduction of one or more nitro groups, hydroxylation of the aromatic rings, and eventual cleavage of the ether linkage and the aromatic rings themselves. The specific products and the kinetics of these degradation pathways would depend on the specific environmental conditions, such as the presence of photosensitizers, reactive oxygen species, and microorganisms.
Table 2: Photodegradation of Related Nitroaromatic Compounds
| Compound | Condition | Key Finding | Reference |
| 2,4-dinitrotoluene | UV irradiation with Fenton's reagent | Complete destruction within 60 minutes. | researchgate.net |
| 2,4-dinitrotoluene | Aqueous photolysis with humic acids | Enhanced degradation rate compared to deionized water. | researchgate.net |
| Nitrobenzene | Bacterial degradation | Reduction of the nitro group initiates the degradation pathway. | ethz.ch |
| 1,3-dinitrobenzene | Bacterial degradation | Degradation occurs via dioxygenation and nitro group reduction. | researchgate.net |
Computational and Spectroscopic Characterization of 2,4 Dinitro 1 2 Nitrophenoxy Benzene
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Density Functional Theory (DFT) Calculations for Structural Optimization and Conformational Analysis
No specific studies utilizing Density Functional Theory (DFT) for the structural optimization or conformational analysis of 2,4-Dinitro-1-(2-nitrophenoxy)benzene were found. Such calculations would typically be employed to determine the molecule's most stable three-dimensional shape, including bond lengths, bond angles, and the dihedral angle between the aromatic rings, which significantly influences its properties.
Analysis of Electronic Distribution and Frontier Molecular Orbitals (HOMO-LUMO)
There is no available research detailing the electronic distribution or the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound. This type of analysis is crucial for understanding a molecule's reactivity, with the HOMO-LUMO energy gap serving as an indicator of chemical stability and electronic excitation properties.
Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, NMR Chemical Shifts)
No theoretical predictions or experimental data for the vibrational frequencies (infrared and Raman spectra) or Nuclear Magnetic Resonance (NMR) chemical shifts for this compound could be located. These spectroscopic signatures are fundamental for the identification and characterization of the compound.
Theoretical Modeling of Reaction Mechanisms and Energetics
Reaction Pathway Simulations and Transition State Analysis
Information regarding reaction pathway simulations and the analysis of transition states for chemical reactions involving this compound is not present in the available literature. These studies are essential for elucidating the step-by-step mechanisms of its formation or subsequent reactions.
Thermodynamic and Kinetic Considerations in Chemical Transformations
No data on the thermodynamic properties (such as enthalpy and Gibbs free energy) or kinetic parameters (like activation energy) for chemical transformations of this compound has been published. This information is vital for predicting the feasibility and rate of its chemical reactions.
Supramolecular Interactions and Crystal Structure Prediction
The study of supramolecular interactions and crystal structure provides critical insights into the solid-state properties of a compound. For 2,4-Dinitro-1-phenoxybenzene (B11972860), single-crystal X-ray diffraction has elucidated its molecular arrangement and packing in the crystalline state. nih.gov
Intermolecular Forces (e.g., Hydrogen Bonding, π-π Stacking)
Analysis of the crystal structure of 2,4-Dinitro-1-phenoxybenzene reveals a notable absence of strong directional intermolecular interactions. researchgate.net The crystal packing does not exhibit any significantly short intermolecular contacts that would indicate classical hydrogen bonding or substantial π-π stacking between the aromatic rings. nih.govnih.govdoaj.org This suggests that the solid-state structure is primarily governed by weaker, non-directional van der Waals forces. The specific orientation of the molecules within the crystal lattice, particularly the perpendicular arrangement of the benzene (B151609) rings, may preclude efficient π-π stacking. researchgate.netdoaj.org
Environmental Dynamics and Biotransformation of Nitroaromatic Phenoxybenzenes
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation, occurring without the involvement of living organisms, is a key factor in the environmental persistence of organic compounds. For 2,4-Dinitro-1-(2-nitrophenoxy)benzene, the primary abiotic degradation pathways are expected to be photodegradation and hydrolysis.
Photodegradation under Simulated Sunlight and UV Irradiation
Nitroaromatic compounds are known to undergo photodegradation when exposed to sunlight and UV radiation. nih.gov The presence of nitro groups on the aromatic rings of this compound likely makes it susceptible to photolytic transformation. The degradation process can be initiated by the absorption of photons, leading to the excitation of electrons and subsequent chemical reactions. For related compounds, photodegradation in aqueous solutions has been observed to follow first-order kinetics. nih.gov The process can involve the reduction of the nitro groups, hydroxylation of the aromatic rings, and eventual cleavage of the ether bond. The presence of substances like hydrogen peroxide (H2O2) can enhance the photodegradation of nitroaromatic compounds through the generation of highly reactive hydroxyl radicals. nih.gov However, without specific studies on this compound, the exact photoproducts and degradation rates remain speculative.
Hydrolysis in Aqueous Media and pH Dependence
Hydrolysis is another significant abiotic degradation pathway for many organic pollutants in aquatic environments. The ether linkage in this compound could be susceptible to hydrolysis, which would cleave the molecule into 2,4-dinitrophenol (B41442) and 2-nitrophenol (B165410). The rate of hydrolysis is often dependent on pH and temperature. acs.org While the spontaneous hydrolysis of ethers in neutral solution is generally very slow, the presence of strongly electron-withdrawing nitro groups on the benzene (B151609) rings could potentially facilitate this process. nih.gov Studies on analogous compounds, such as bis(2,4-dinitrophenyl) carbonate, have shown that hydrolysis can occur and is influenced by the solvent environment. acs.org However, it is also possible that the ether bond in this compound is relatively stable to hydrolysis under typical environmental pH conditions.
Biotic Transformation by Microbial Systems
The transformation of organic compounds by microorganisms is a crucial component of their environmental fate. The biodegradation of this compound would likely involve microbial enzymatic activities that have been observed for other nitroaromatic compounds.
Aerobic and Anaerobic Biodegradation Pathways of Nitroaromatic Ethers
The biodegradation of nitroaromatic compounds can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the pathways differ significantly. nih.govresearchgate.net The electron-withdrawing nature of nitro groups makes these compounds generally resistant to the oxidative attacks typical of aerobic degradation. asm.org
Under aerobic conditions , microorganisms may initiate the degradation of nitroaromatic compounds through two primary strategies:
Oxidative removal of the nitro group: Dioxygenase enzymes can introduce two hydroxyl groups onto the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.gov
Reductive pathway: The nitro group is first reduced to a hydroxylamino group, which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound, making the ring more susceptible to cleavage. nih.gov
Under anaerobic conditions , the primary transformation is the reduction of the nitro groups. nih.gov This process occurs sequentially, reducing the nitro groups to nitroso, hydroxylamino, and finally amino groups. nih.govnih.gov The resulting aromatic amines are generally more amenable to further degradation. nih.gov For a polynitroaromatic compound like this compound, anaerobic conditions would likely lead to the formation of various amino-substituted phenoxybenzenes.
Enzyme-Mediated Transformations and Metabolic Intermediates
A variety of microbial enzymes are responsible for the transformation of nitroaromatic compounds. Nitroreductases are a key class of enzymes that catalyze the reduction of nitro groups under both aerobic and anaerobic conditions, using NADH or NADPH as electron donors. nih.govresearchgate.net These enzymes are widespread in bacteria. nih.gov
Oxygenases , including both monooxygenases and dioxygenases, play a role in the aerobic degradation of some nitroaromatics by hydroxylating the aromatic ring and, in some cases, eliminating the nitro group. nih.gov
The degradation of the ether linkage in phenoxybenzene compounds is catalyzed by etherases . For example, glutathione-dependent etherases are known to cleave the ether bond in lignin-related compounds. nih.gov It is plausible that similar enzymes could act on the ether bond of this compound, especially after the reduction of the nitro groups has made the molecule less electron-deficient.
The metabolic intermediates in the degradation of this compound would depend on the specific pathway.
Anaerobic pathways would likely produce intermediates such as aminonitrophenoxybenzenes and diaminophenoxybenzenes.
Aerobic pathways could lead to hydroxylated and denitrated intermediates.
Cleavage of the ether bond would result in substituted phenols, such as 2,4-dinitrophenol, 2-nitrophenol, and their reduced and/or hydroxylated derivatives.
Environmental Persistence and Fate Modeling
The environmental persistence of a compound is determined by the rates of all transformation and transport processes. Due to the presence of multiple nitro groups, which generally increase recalcitrance, this compound is expected to be a persistent organic pollutant. asm.orgnih.gov The nitro groups decrease the electron density of the aromatic rings, making them less susceptible to electrophilic attack by oxygenases. nih.gov
Fate modeling is a computational tool used to predict the environmental distribution and persistence of chemicals. google.commdpi.com These models integrate data on a chemical's physical-chemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) with information on environmental degradation rates (photolysis, hydrolysis, biodegradation) to estimate its concentration in different environmental compartments like air, water, soil, and sediment. google.com
Half-Life Determination and Degradation Kinetics
The persistence of a chemical in the environment is often characterized by its half-life, which is the time required for its concentration to decrease by half. This degradation is influenced by various biotic and abiotic processes, including biodegradation, photolysis, and hydrolysis.
Biodegradation: For many nitroaromatic compounds, microbial degradation is a significant pathway for transformation. In the case of nitrophenols, biodegradation is considered the most important fate process in soil. For instance, the half-life of 4-nitrophenol (B140041) in topsoil can be as short as one to three days under aerobic conditions, while the half-life of 2-nitrophenol is approximately 12 days under similar conditions. cdc.gov Anaerobic conditions generally slow down the degradation process, with the half-life of 4-nitrophenol increasing to about 14 days in topsoil. cdc.gov The degradation of 2,4-Dinitrophenol (2,4-DNP) is known to proceed via the reduction of its nitro groups to form amino-phenols, a process carried out by gut microflora and likely by environmental microorganisms as well. nih.gov Given the presence of three nitro groups on this compound, it is plausible that similar reductive biotransformation pathways would be a key degradation mechanism.
Photolysis: Photodegradation can be an important process for nitroaromatic compounds in atmospheric and aquatic environments. The photolytic half-life of 1,3-Dinitrobenzene (B52904) in water has been reported to be 23 days. cdc.gov Similarly, nitrophenols are susceptible to photolysis in near-surface water, with half-lives ranging from one to eight days in freshwater. cdc.gov The ether linkage in phenoxy-containing pesticides like fenoxycarb (B1672525) also undergoes degradation, with soil photolysis half-lives observed to be between 6 and 14 days for the primary phase of degradation.
Hydrolysis: Aromatic nitro compounds are generally resistant to chemical hydrolysis under typical environmental conditions. cdc.gov The ether linkage in compounds like fenoxycarb is also stable to hydrolysis, with a calculated half-life of 3,136 days at a neutral pH of 7. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.
The degradation of many organic pollutants, including those with nitroaromatic structures, often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the pollutant. However, the rate of disappearance of nitrophenols in both water and soil may not always follow first-order kinetics, which can make a simple half-life evaluation less meaningful under certain conditions. cdc.gov
Table 1: Environmental Half-Life of Structurally Related Compounds
| Compound | Environmental Compartment | Condition | Half-Life |
|---|---|---|---|
| 4-Nitrophenol | Topsoil | Aerobic | 1-3 days |
| 2-Nitrophenol | Topsoil | Aerobic | ~12 days |
| 4-Nitrophenol | Topsoil | Anaerobic | ~14 days |
| Nitrophenols | Freshwater | Photolysis | 1-8 days |
| 1,3-Dinitrobenzene | Water | Photolysis | 23 days |
Mobility and Distribution in Environmental Systems
The mobility and distribution of this compound in the environment will be largely determined by its partitioning behavior between soil, water, and air. Key parameters influencing this are its water solubility, soil adsorption coefficient (Koc), and octanol-water partition coefficient (Kow).
Soil Mobility: The movement of nitroaromatic compounds in soil is significantly influenced by their adsorption to soil components. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of this tendency. For 1,3-Dinitrobenzene, a Koc value of 213.8 suggests moderate mobility in soil, indicating a potential to leach into groundwater. cdc.gov Nitroaromatic compounds can also exhibit strong binding to clay minerals due to the formation of complexes between the electron-accepting nitroaromatic structure and electron-donating groups on mineral surfaces. cdc.gov This interaction can reduce their mobility in soil. The extraction recovery of some polar nitroaromatic compounds has been found to be dependent on the clay and organic carbon content of the soil. nih.gov Given its multiple nitro groups, this compound is expected to adsorb to soil particles, which would limit its mobility.
Water and Sediment Partitioning: Compounds with low water solubility and a tendency to adsorb to solids will likely partition to sediments in aquatic systems. While specific data for the target compound is unavailable, the behavior of other nitroaromatics and diphenyl ethers can be considered. For example, TNT and its transformation products are known to adsorb to surface soils and sediments. wikipedia.org The relatively low aqueous solubility of many nitroaromatic compounds means that solid particles can be a continuous source of release into the environment over extended periods. wikipedia.org
Table 2: Mobility Parameters of Structurally Related Compounds
| Compound | Parameter | Value | Implication for Mobility |
|---|---|---|---|
| 1,3-Dinitrobenzene | Koc | 213.8 | Moderate mobility in soil |
| 1,3,5-Trinitrobenzene | Koc | 75.86 | High mobility in soil |
| 1,3-Dinitrobenzene | log Kow | 1.52 | Low bioaccumulation potential |
Advanced Research Applications of 2,4 Dinitro 1 2 Nitrophenoxy Benzene Derivatives
Role in Advanced Organic Synthesis and Chemical Manufacturing
The highly functionalized nature of 2,4-Dinitro-1-(2-nitrophenoxy)benzene makes it and its analogues valuable building blocks in the synthesis of high-value chemical products. The presence of multiple nitro groups on the benzene (B151609) rings significantly influences the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions.
Precursors for Fine Chemicals and Specialty Materials
Derivatives of this compound are versatile precursors in the synthesis of fine chemicals and specialty materials, including certain dyes, pigments, and pharmaceutical intermediates. The nitro groups, being strong electron-withdrawing groups, can be chemically reduced to form amino groups (-NH2). This transformation is a critical step in the synthesis of various aromatic amines, which are themselves key intermediates for more complex molecules.
The conversion of nitroaromatics to anilines opens pathways to a wide array of subsequent reactions. For instance, the resulting amino-phenoxybenzene structures can be diazotized and coupled to create azo dyes, a major class of industrial colorants. Furthermore, these amine derivatives are foundational for building blocks in the pharmaceutical industry and for the synthesis of specialty polymers. rsc.org
Intermediate in the Production of Complex Molecular Architectures
The synthesis of the diaryl ether linkage in this compound is a key example of its role as an intermediate in building complex molecular architectures. This structure is typically formed through nucleophilic aromatic substitution, with reactions like the Williamson ether synthesis or the Ullmann condensation being common methods. nih.govwikipedia.orgresearchgate.net
In a typical Ullmann-type reaction, an aryl halide (activated by electron-withdrawing groups like nitro functions) couples with a phenol (B47542) in the presence of a copper catalyst at elevated temperatures. wikipedia.orgorganic-chemistry.orgresearchgate.net Similarly, the Williamson ether synthesis involves the reaction of a phenoxide with an activated aryl halide. nih.govresearchgate.net These methods allow for the controlled construction of the C-O-C ether bond, which is a central feature in many complex natural products and synthetic materials, including high-performance polymers like Poly(arylene ether nitrile) (PEN). mdpi.com The ability to form this diaryl ether backbone makes nitrophenoxybenzene derivatives crucial intermediates for creating larger, more intricate molecular frameworks. scirp.orgscirp.org
| Reaction Type | Description | Key Components | Typical Conditions |
|---|---|---|---|
| Ullmann Condensation | Copper-promoted coupling of an aryl halide with an alcohol or phenol to form a diaryl or alkyl aryl ether. wikipedia.orgorganic-chemistry.org | Aryl halide (activated), Phenol/Alcohol, Copper catalyst (e.g., Cu, Cu(I) salts). wikipedia.org | High temperatures (>200°C), polar solvents (e.g., DMF, Nitrobenzene). wikipedia.orgrsc.org |
| Williamson Ether Synthesis | Reaction between a phenoxide (or alkoxide) and an activated aryl halide. nih.govresearchgate.net | Phenoxide, Activated Aryl Halide (e.g., 1-chloro-2,4-dinitrobenzene). nih.gov | Base (e.g., K2CO3), solvent (e.g., acetone). nih.gov |
Exploration in Functional Materials Science
The electronic and structural properties imparted by the multiple nitro groups and the diaryl ether framework make derivatives of this compound subjects of interest in materials science.
Energetic Compound Research and Development
Polynitro aromatic compounds, including polynitro diaryl ethers, are a well-established class of energetic materials. scirp.org The high nitrogen and oxygen content, combined with the stable aromatic structure, can lead to a high heat of formation and a large release of energy upon decomposition. ontosight.ai Compounds such as Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene have been investigated for their explosive properties, including high thermal stability. ontosight.ai
The presence of multiple nitro groups contributes significantly to the density and oxygen balance of the molecule, which are critical factors in determining its energetic performance, such as detonation velocity and pressure. nih.govresearchgate.netchemrxiv.org Research in this area focuses on synthesizing new derivatives with an optimal balance of explosive power, thermal stability, and low sensitivity to accidental detonation from shock, friction, or heat. scirp.org The diaryl ether linkage can provide greater molecular flexibility compared to more rigid structures, which can influence sensitivity.
| Compound Class | Key Structural Features | Notable Energetic Properties |
|---|---|---|
| Polynitro Diaryl Ethers | Two or more aromatic rings linked by an ether oxygen, with multiple -NO2 groups. ontosight.ai | High thermal stability, high density, high energy of formation. ontosight.ai |
| Polynitro Aryl-Azoles | Aromatic ring (e.g., benzene) linked to a nitrogen-rich azole ring (e.g., pyrazole), with multiple -NO2 groups. researchgate.netresearchgate.net | High detonation velocity and pressure, potentially lower sensitivity than traditional explosives. researchgate.net |
Ligands for Coordination Chemistry and Metallosupramolecular Assemblies
The functional groups within this compound offer potential coordination sites for metal ions, suggesting a role for its derivatives as ligands in coordination chemistry. The oxygen atoms of the nitro groups can act as monodentate or bidentate ligands to coordinate with metal centers. rsc.orgresearchgate.net Similarly, the ether oxygen atom can also serve as a coordination site, as seen in various transition metal ether complexes. wikipedia.org
The ability of nitro-containing compounds to form stable complexes with transition metals is well-documented. nih.govmdpi.com By modifying the this compound backbone with additional chelating groups, it is possible to design polydentate ligands. Such ligands could be used to construct complex metallosupramolecular assemblies, where the spatial arrangement and electronic properties of the nitroaromatic units could influence the structure and function of the final assembly.
Development of Optically Active Materials
Derivatives of nitrophenyl ethers have shown potential in the development of optically active materials, particularly in the area of chiral separations. researchgate.netmdpi.com The process of chiral resolution is essential for separating a racemic mixture into its individual enantiomers. wikipedia.org One common method involves reacting the enantiomeric mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated using standard techniques like chromatography. wikipedia.org
For example, chiral High-Performance Liquid Chromatography (HPLC) has been successfully used to resolve the enantiomers of nitropropranolol, a molecule that also contains a nitroaromatic ether structure. researchgate.netmdpi.com This demonstrates that the nitrophenyl ether framework can be incorporated into chiral molecules and that these derivatives are amenable to separation. This potential allows for the exploration of this compound derivatives in applications requiring enantiomerically pure compounds, such as asymmetric catalysis or as chiral building blocks for pharmaceuticals. google.comresearchgate.net
Investigation in Biological Chemistry and Molecular Probing
There is no available research literature detailing the design and synthesis of molecular probes derived from this compound for the investigation of cellular processes. The synthesis of related compounds, such as 2,4-Dinitro-1-phenoxy-benzene, has been described via the reaction of 1-chloro-2,4-dinitro-benzene and phenol, but this work does not extend to the creation of molecular probes for biological imaging or detection. nih.govnih.gov
No studies have been identified that utilize this compound or its direct derivatives to explore enzyme-substrate interactions. Research into enzyme kinetics and interactions has been conducted using other nitrated benzene compounds, such as 1-(2-Acetoxyethoxy)-2,4,6-trinitrobenzene, which was developed as a substrate for hydrolysis by porcine liver esterase. rsc.org However, similar applications for this compound are not documented.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-Dinitro-1-(2-nitrophenoxy)benzene, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nitration of a precursor such as 1-(2-nitrophenoxy)benzene. Controlled nitration using concentrated nitric acid and sulfuric acid at low temperatures (0–5°C) ensures selective substitution at the 2- and 4-positions of the benzene ring. Reaction optimization includes monitoring by thin-layer chromatography (TLC) and adjusting stoichiometry to minimize poly-nitration byproducts .
- Key Data :
| Parameter | Optimal Condition |
|---|---|
| Nitrating Agent | HNO₃/H₂SO₄ (1:3 v/v) |
| Temperature | 0–5°C |
| Reaction Time | 4–6 hours |
Q. How can researchers characterize the structure and purity of this compound?
- Methodology :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure refinement to confirm molecular geometry .
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts with predicted values from computational tools (e.g., ChemDraw).
- IR Spectroscopy : Identify nitro (N=O stretch at ~1520 cm⁻¹) and ether (C-O stretch at ~1250 cm⁻¹) functional groups .
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm to quantify impurities (<2%) .
Q. What are the key solubility and stability considerations for handling this compound?
- Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). A solubility table for common solvents is recommended for experimental design .
- Stability :
- Store in airtight containers at 2–8°C to prevent hydrolysis of nitro groups.
- Avoid prolonged exposure to light or oxidizing agents to minimize decomposition .
Advanced Research Questions
Q. What mechanistic insights exist regarding the reactivity of the nitro and phenoxy groups in this compound?
- Methodology :
- Electrophilic Substitution : Nitro groups act as electron-withdrawing groups, directing further substitution to meta/para positions. Kinetic studies using isotopic labeling (e.g., ¹⁵N) can track reaction pathways .
- Reduction Studies : Catalytic hydrogenation (Pd/C, H₂) reduces nitro groups to amines, enabling derivatization for agrochemical applications .
Q. How can computational chemistry aid in predicting the electronic properties and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. The SMILES string (
[O-][N+](=O)C1=CC=C(OC2=CC=CC=C2[N+](=O)[O-])C(=C1)[N+]([O-])=O) from structural data can be used as input in software like Gaussian or ORCA. - Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions .
Q. What analytical challenges arise in detecting byproducts during synthesis, and how can they be addressed?
- Challenges : Isomeric byproducts (e.g., 2,5-dinitro derivatives) and residual nitrating agents complicate purification.
- Solutions :
- LC-MS : Pair liquid chromatography with mass spectrometry to identify low-abundance byproducts.
- Tandem Techniques : Use GC-MS or HPLC-DAD for separation and quantification, referencing retention times against standards .
Q. How does the compound’s electronic structure influence its interactions in catalytic or biological systems?
- Case Study : Nitro groups enhance electrophilicity, enabling covalent binding to thiol groups in enzymes. In agrochemical research, this property is leveraged to design herbicides targeting plant-specific proteins .
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
